2-Benzyl-2-azaspiro[3.3]heptane
Description
Significance of Spirocyclic Scaffolds in Organic and Medicinal Chemistry
The introduction of spirocyclic scaffolds into drug design has been a significant advancement. These structures are noted for their ability to improve physicochemical properties and pharmacokinetic profiles of drug candidates. tandfonline.com The shift from planar, aromatic structures to more three-dimensional molecules with a higher fraction of sp3-hybridized atoms generally correlates with enhanced solubility and metabolic stability. tandfonline.com
Role of Spiro Junctions in Molecular Rigidity and Spatial Arrangement
The defining feature of a spirocycle is the spiro junction, a single atom shared by two rings. This structural element imparts a high degree of rigidity to the molecule. tandfonline.com Unlike more flexible linear or monocyclic systems, the conformational freedom of spirocycles is significantly restricted. This rigidity helps to lock the conformation of a molecule, which can lead to optimized orientation of binding elements and improved efficacy and selectivity for biological targets. tandfonline.combldpharm.com The inherent three-dimensional nature of spirocycles allows for the projection of functional groups in a well-defined spatial arrangement, which is advantageous for achieving significant interactions with three-dimensional binding sites in proteins. tandfonline.comnih.govnih.gov
Prevalence of Spiro-Motifs in Natural and Synthetic Products
Spirocyclic motifs are widespread in nature, found in a diverse array of natural products, including lactones, lactams, oxindoles, spiroketals, and spiroethers. researchgate.netresearchgate.net These natural products often exhibit a range of biological activities, such as anticancer, antidepressant, antiviral, and antimalarial properties. researchgate.netresearchgate.net The prevalence of spirocycles in natural products, which have evolved to interact with proteins, underscores their importance as privileged structures in drug discovery. tandfonline.commdpi.comnih.gov Inspired by nature, synthetic chemists have developed numerous methods for preparing novel spirocyclic scaffolds, further expanding their application in medicinal chemistry. acs.org
The Spiro[3.3]heptane Motif: Foundational Structural Features and Research Relevance
The spiro[3.3]heptane motif, consisting of two fused cyclobutane (B1203170) rings, has garnered considerable attention in recent years. researchgate.net Its unique structural properties make it an attractive scaffold for the design of new bioactive molecules.
Comparison with Traditional Aliphatic and Aromatic Scaffolds
The spiro[3.3]heptane core has been explored as a saturated bioisostere for aromatic rings, such as benzene (B151609). nih.govchemrxiv.org While traditional aromatic scaffolds are planar, the spiro[3.3]heptane motif offers a non-planar, three-dimensional alternative. This structural difference can lead to improved physicochemical properties, such as decreased lipophilicity. researchgate.net For instance, replacing a benzene ring with a spiro[3.3]heptane scaffold has been shown to reduce the calculated lipophilicity (clogP) of a compound. researchgate.net The sp3 character of spirocycles like spiro[3.3]heptane is also expected to favor better water solubility compared to their aromatic counterparts. tandfonline.com
Three-Dimensional Character and Conformational Restriction in Molecular Design
The rigid, three-dimensional structure of the spiro[3.3]heptane scaffold provides a fixed orientation for substituents, which is a key advantage in molecular design. nih.gov This conformational restriction can enhance the binding affinity of a molecule to its target and improve selectivity by minimizing off-target interactions. tandfonline.combldpharm.com The defined spatial arrangement of functional groups on the spiro[3.3]heptane core allows for a more precise exploration of the chemical space around a biological target. mdpi.com
Overview of Nitrogen-Containing Spiro Systems
Nitrogen-containing spirocycles, often referred to as azaspirocycles, are a particularly important class of spiro compounds in medicinal chemistry. tandfonline.com The incorporation of a nitrogen atom into the spirocyclic framework can modulate properties such as basicity, solubility, and metabolic stability. tandfonline.com These systems are found in a variety of bioactive compounds and have been investigated for a wide range of therapeutic applications. researchgate.net The synthesis and biological evaluation of various nitrogen-containing spiroheterocyclic systems continue to be an active area of research. researchgate.netwikipedia.orgwikipedia.org
Classification and Importance of Azaspirocycles
Azaspirocycles are a class of organic molecules characterized by a spirocyclic framework—a structure containing two rings connected by a single, common atom—which includes at least one nitrogen atom within one of the rings. nih.govnih.gov These compounds are of considerable interest in medicinal chemistry and drug discovery. nih.gov Their importance stems from their unique three-dimensional and conformationally restricted structures, which can offer significant advantages in the design of new therapeutic agents. researchgate.netresearchgate.net
The rigid nature of the azaspirocyclic scaffold provides a predictable orientation of substituents, which can lead to more selective interactions with biological targets. researchgate.net Azaspirocycles, particularly azaspiro[3.3]heptanes, are frequently employed as bioisosteres—substituents or groups with similar physical or chemical properties that impart similar biological responses—for more common saturated heterocycles like piperidine (B6355638), morpholine (B109124), and piperazine (B1678402). researchgate.netmedchemexpress.comnih.govscienceopen.com The replacement of these common rings with an azaspiro[3.3]heptane motif can improve key physicochemical properties of a drug candidate, such as:
Lipophilicity: In many cases, introducing the spirocyclic center lowers the lipophilicity (measured as logD7.4) of the molecule, which can be beneficial for its pharmacokinetic profile. nih.gov
Metabolic Stability: The spirocyclic core can be more resistant to metabolic degradation compared to traditional piperidine-containing structures. univ.kiev.ua
Novelty: They represent novel, patent-free scaffolds that allow for the exploration of new chemical space. researchgate.netthieme-connect.de
These attributes make azaspirocycles valuable building blocks for constructing diverse chemical libraries and developing new pharmacophores. nih.govthieme-connect.de
General Synthetic and Application Trends in Azaspiro[3.3]heptanes
The growing interest in azaspiro[3.3]heptanes has driven the development of various synthetic strategies to access these valuable scaffolds. These methods are often designed to be scalable and allow for the introduction of diverse functional groups.
General Synthetic Trends:
[2+2] Cycloaddition: A key method for synthesizing 1-azaspiro[3.3]heptanes involves a thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate to form a spirocyclic β-lactam. This intermediate is then reduced, typically with alane, to yield the final 1-azaspiro[3.3]heptane product. researchgate.netmedchemexpress.comnih.gov
Reductive Amination and Cyclization: For disubstituted systems like 2,6-diazaspiro[3.3]heptanes, a common route involves the reductive amination of a functionalized aldehyde with a primary amine, followed by an intramolecular cyclization to form the second azetidine (B1206935) ring. thieme-connect.de
Routes from Functionalized Precursors: Scalable syntheses have been developed starting from commercially available materials. For instance, 2-oxa-6-azaspiro[3.3]heptane derivatives can be prepared from tribromoneopentyl alcohol, which is converted to an oxetane (B1205548) intermediate that is subsequently used to build the azetidine ring. acs.orgacs.org
General Application Trends:
The primary application of azaspiro[3.3]heptanes is in medicinal chemistry, where they serve as structural surrogates for common heterocyclic rings. nih.govacs.org This bioisosteric replacement strategy aims to fine-tune the properties of bioactive molecules. For example, replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane core increases the distance between the nitrogen atoms and introduces a 90° twist, which can be beneficial in specific drug-target interactions. nih.gov Their rigid framework is also exploited in creating conformationally restricted analogs of known drugs, which has led to their incorporation into drug candidates for diseases ranging from cancer to bacterial infections. researchgate.netacs.orgacs.org
Table 1: Comparison of Azaspiro[3.3]heptane Scaffolds and Their Common Bioisosteres
| Azaspiro[3.3]heptane Scaffold | Common Bioisosteric Replacement | Key Physicochemical Impact |
|---|---|---|
| 1-Azaspiro[3.3]heptane | Piperidine | Improved metabolic stability, potential for enhanced activity. researchgate.netuniv.kiev.ua |
| 2-Oxa-6-azaspiro[3.3]heptane | Morpholine | Lowered lipophilicity (logD), increased basicity. nih.gov |
| 2,6-Diazaspiro[3.3]heptane | Piperazine | Lowered lipophilicity, altered geometry (increased N-N distance and 90° twist). nih.gov |
Contextualization of 2-Benzyl-2-azaspiro[3.3]heptane within Azaspiro[3.3]heptane Chemistry
The compound this compound is a specific derivative within the broader azaspiro[3.3]heptane family. The "2-aza" designation indicates that the nitrogen atom is at the 2-position of the spirocyclic system. The benzyl (B1604629) group (a benzene ring attached to a CH₂ group) is attached to this nitrogen atom.
This compound serves primarily as a key synthetic intermediate. In the synthesis of more complex molecules, the benzyl group is often used as a protecting group for the secondary amine of the 2-azaspiro[3.3]heptane core. This allows for chemical modifications to be made to other parts of the molecule without affecting the reactive nitrogen atom. The benzyl group can later be removed through catalytic hydrogenation to reveal the free amine, which can then participate in further reactions, such as amide bond formation or alkylation.
A notable synthetic route that produces a related structure is the preparation of 2-benzyl-6-aryl-2,6-diazaspiro[3.3]heptanes. This synthesis starts with 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, which undergoes reductive alkylation with anilines to form an intermediate amine. This amine is then cyclized to yield the 2-benzyl-substituted diazaspiro[3.3]heptane framework. thieme-connect.de
Table 2: Synthesis of a 2-Benzyl-2,6-diazaspiro[3.3]heptane Derivative
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
|---|---|---|---|---|
| (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine | t-BuOK in THF | 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane | Not specified in abstract | thieme-connect.de |
While direct research findings on the isolated compound this compound are sparse in the provided literature, its role is implicitly defined by its structure. It acts as a protected building block, enabling the incorporation of the valuable 2-azaspiro[3.3]heptane motif into larger, more complex molecules designed for drug discovery. univ.kiev.uaacs.org The presence of the benzyl group is a strategic choice in a multi-step synthesis, facilitating the construction of functionalized spirocycles that are increasingly important in the development of modern pharmaceuticals.
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-2-azaspiro[3.3]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-5-12(6-3-1)9-14-10-13(11-14)7-4-8-13/h1-3,5-6H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIHJDHZGRPNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280356 | |
| Record name | 2-(Phenylmethyl)-2-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416438-72-6 | |
| Record name | 2-(Phenylmethyl)-2-azaspiro[3.3]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416438-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylmethyl)-2-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Functionalization of 2 Benzyl 2 Azaspiro 3.3 Heptane Derivatives
Strategies for N-Deprotection (e.g., Hydrogenolysis of Benzyl (B1604629) Group)
The N-benzyl group serves as a common protecting group in the synthesis of 2-azaspiro[3.3]heptane derivatives. Its removal is a key step to enable further functionalization at the nitrogen atom.
Hydrogenolysis: The most established method for N-debenzylation is hydrogenolysis over a heterogeneous palladium catalyst. ox.ac.uk This reaction is typically carried out using palladium on activated carbon (10% Pd/C) under a hydrogen atmosphere. thieme-connect.commdma.ch For instance, the debenzylation of N-benzyl-2-oxa-6-azaspiro[3.3]heptane was successfully performed at 5 bar hydrogen pressure in methanol (B129727) with a catalytic amount of acetic acid, leading to complete conversion after 16 hours. thieme-connect.com Acetic acid has been shown to facilitate the N-debenzylation process in other systems as well. nih.gov
Alternative hydrogen donors to high-pressure hydrogen gas have also been explored. Ammonium formate (B1220265) can be used as a hydrogen source in a process called catalytic transfer hydrogenation, offering a rapid and versatile system for N-debenzylation under moderate conditions. mdma.ch
Other N-Deprotection Methods: While hydrogenolysis is common, other reagents can effect N-debenzylation. N-iodosuccinimide (NIS) has been shown to be a tunable reagent for the selective mono- or di-debenzylation of N-dibenzylamines, particularly in complex molecules like carbohydrate derivatives. ox.ac.uk The reaction conditions, such as the equivalents of NIS and the presence of water, can be adjusted to control the extent of debenzylation. ox.ac.uk
Regioselective Functionalization of the Azaspiro[3.3]heptane Core
The functionalization of the azaspiro[3.3]heptane core at specific positions is essential for creating diverse molecular architectures.
The regioselective functionalization of related azole scaffolds has been achieved through ortho-metalation using sterically hindered metal-amide bases like TMPMgBu (TMP = 2,2,6,6-tetramethylpiperidyl). nih.gov This approach allows for subsequent reactions, such as palladium-catalyzed arylations, at a specific position on an aryl substituent. nih.gov While not directly demonstrated on 2-benzyl-2-azaspiro[3.3]heptane itself in the provided results, this strategy highlights a potential avenue for regioselective C-H functionalization on aryl-substituted azaspiro[3.3]heptane derivatives.
Furthermore, rhodium-catalyzed C-H functionalization has been successfully applied to the C7 position of N-pivaloylindoles, demonstrating high regioselectivity. nih.gov This suggests that with an appropriate directing group, similar regioselective functionalization of the 2-azaspiro[3.3]heptane core could be achievable.
Diversification via Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Cross-coupling reactions are powerful tools for introducing a wide range of substituents onto a core scaffold. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound using a palladium catalyst, is particularly noteworthy. libretexts.orgnih.gov
This reaction has been successfully used for the diversification of various heterocyclic compounds and is known for its mild reaction conditions and tolerance of numerous functional groups. nih.gov For example, an efficient Suzuki-Miyaura reaction was developed for unprotected ortho-bromoanilines, allowing for the coupling of various boronic esters. nih.gov This methodology could be adapted to bromo-substituted this compound derivatives to introduce aryl, heteroaromatic, alkenyl, and alkyl groups. The choice of palladium catalyst and ligands is crucial for the success of the coupling reaction. libretexts.orgnih.gov
Oxidation and Reduction Reactions at Specific Positions
Oxidation and reduction reactions allow for the introduction or modification of functional groups at specific positions on the 2-azaspiro[3.3]heptane core.
For instance, the reduction of a carbonyl group to a hydroxyl group is a common transformation. In the synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid, a related BOC-protected diester was reduced to the corresponding alcohol using LiAlH4. univ.kiev.ua
Conversely, oxidation of an alcohol to a ketone can be achieved using reagents like the Dess-Martin periodinane. univ.kiev.ua This was demonstrated in the synthesis of a ketone derivative from the corresponding BOC-protected alcohol of a 2-azaspiro[3.3]heptane derivative. univ.kiev.ua
These transformations provide access to key functional groups like hydroxyls and ketones, which can serve as handles for further diversification.
Introduction of Novel Diversity Handles
The introduction of "diversity handles," or functional groups that can be readily modified, is a key strategy in combinatorial chemistry and drug discovery. The synthesis of versatile azaspiro[3.3]heptanes carrying multiple "exit vectors" or points for further diversification has been reported. acs.org
For example, the synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid has produced molecules with various functional groups that allow for their incorporation into bioactive compounds in different ways. univ.kiev.uauniv.kiev.ua These synthetic approaches have been shown to be scalable, making them applicable for the generation of libraries of compounds for drug design. univ.kiev.uauniv.kiev.ua The development of routes to highly functionalized building blocks of the azaspiro[3.3]heptane family is expected to be significant for future drug discovery efforts. acs.org
Conformational Analysis and Stereochemical Aspects of Azaspiro 3.3 Heptane Systems
Rigidity and Three-Dimensional Characteristics of the Spiro[3.3]heptane Junction
The spiro[3.3]heptane scaffold, which forms the core of 2-benzyl-2-azaspiro[3.3]heptane, is characterized by its notable rigidity. This rigidity stems from the fusion of two cyclobutane (B1203170) rings at a single carbon atom. nih.gov This structural constraint limits the conformational flexibility of the molecule, which is a desirable trait in drug design as it can lead to more specific interactions with biological targets. nih.govresearchgate.net The defined three-dimensional arrangement of substituents on the azaspiro[3.3]heptane core allows for precise vectorization, which can enhance a compound's drug-like properties. researchgate.net
The spirocyclic nature of these compounds provides a distinct three-dimensional architecture. Unlike the more flexible piperidine (B6355638) ring it often replaces, the 2-azaspiro[3.3]heptane moiety has a more defined shape, which can improve its binding affinity and selectivity for a target protein. univ.kiev.ua The reduced conformational flexibility of the spiro[3.3]heptane system, compared to larger ring systems like 2-azaspiro[3.4]octane, can lead to higher potency in certain applications, such as kinase inhibitors, due to better shape complementarity with the active site.
Impact of Substitution Patterns on Molecular Conformation
In the case of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a related spirocyclic system, X-ray crystallography has shown that the azetidine (B1206935) nitrogen atom can adopt a pyramidal geometry. acs.org The degree of this pyramidalization can be influenced by the electronic nature of the substituent on the nitrogen. Aryl substituents, for example, can reduce the energy barrier to nitrogen inversion. acs.org This highlights how substitution directly impacts the conformational dynamics of the spirocyclic core.
Stereochemical Control in Synthesis and Isolation of Isomers
The synthesis of substituted azaspiro[3.3]heptanes often leads to the formation of stereoisomers. The development of stereoselective synthetic methods is crucial for obtaining enantiomerically and diastereomerically pure compounds, which is essential for understanding their structure-activity relationships.
One successful approach involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to N-tert-butanesulfinyl aldimines. rsc.org This method has been used to produce enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes with high diastereomeric ratios (up to 98:2) and good yields (up to 90%). rsc.org The use of a chiral auxiliary, such as Ellman's sulfinamide, has also proven effective for the synthesis and separation of enantiopure 1,6-disubstituted spiro[3.3]heptane derivatives. nih.gov These methods provide access to a "stereolibrary" of compounds, allowing for a systematic exploration of the impact of stereochemistry on biological activity. nih.gov
Computational and Spectroscopic Methods for Conformational Elucidation
A combination of computational and spectroscopic techniques is employed to gain a detailed understanding of the conformation and stereochemistry of azaspiro[3.3]heptane systems.
While specific DFT calculations for this compound are not detailed in the provided results, theoretical studies on related spiro-heterocycles like 1-oxa-2,6-diazaspiro[3.3]heptane have been used to demonstrate their potential as bioisosteres. researchgate.net Such computational methods are invaluable for predicting molecular properties, understanding electronic structure, and guiding the design of new compounds.
NMR spectroscopy is a powerful tool for determining the structure and conformation of molecules in solution. For various derivatives of 2-azaspiro[3.3]heptane, ¹H and ¹³C NMR spectra are routinely used for characterization. rsc.org For example, the ¹H NMR spectrum of (S)-2-((R)-tert-butylsulfinyl)-1-phenyl-2-azaspiro[3.3]heptane shows distinct signals for the protons on the spirocyclic core and the substituents, and the coupling constants (J-values) between these protons can provide information about their dihedral angles and thus the conformation of the rings. rsc.org The diastereoselectivity of reactions is often determined by analyzing the crude ¹H NMR spectrum. rsc.org
Table 1: Selected ¹H NMR Data for an Azaspiro[3.3]heptane Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
| H-a | 7.31-7.21 | m | - |
| H-b | 4.77 | s | - |
| H-c | 4.49 | s | - |
| H-d | 3.69 | s | - |
| H-e | 2.21-1.64 | m | - |
| H-f | 1.31-0.86 | m | - |
| H-g | 1.22 | s | - |
Data adapted from a study on (S)-2-((R)-tert-butylsulfinyl)-1-phenyl-2-azaspiro[3.3]heptane
Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including its absolute configuration and precise conformational details. rsc.org For example, the crystal structure of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane revealed important details about the geometry of the spiro-azetidine moiety. acs.orgacs.org In another instance, the absolute configuration of d-spiro[3.3]heptane-2,6-dicarboxylic acid was determined using X-ray crystallography at low temperatures. wikipedia.org This technique is essential for validating the stereochemical outcomes of asymmetric syntheses and for understanding the precise three-dimensional arrangement of atoms in these rigid scaffolds.
Research Applications and Strategic Design in Chemical Biology
Utilization of 2-Azaspiro[3.3]heptane as a Bioisostere
Bioisosteric replacement is a key strategy in drug design, aiming to improve the pharmacological profile of a molecule by substituting a specific group with another that retains or enhances the desired biological activity while optimizing properties like metabolic stability, solubility, and target affinity. univ.kiev.ua The 2-azaspiro[3.3]heptane moiety has emerged as a significant player in this field due to its unique three-dimensional architecture.
While the direct replacement of a simple benzene (B151609) ring with 2-azaspiro[3.3]heptane is less common, the broader spiro[3.3]heptane core is recognized as a saturated bioisostere for benzene. enamine.netnih.govnih.gov This concept is based on the ability of rigid, non-planar scaffolds to project substituents into similar spatial orientations as those on a substituted phenyl ring. chemrxiv.org The spiro[3.3]heptane core, for instance, has been successfully used to replace mono-, meta-, and para-substituted phenyl rings in bioactive compounds, yielding patent-free analogs with high activity. nih.govchemrxiv.org The introduction of the nitrogen atom in the 2-position adds a key interaction point and modulates the scaffold's physicochemical properties, offering a distinct vector for substituent placement compared to its carbocyclic parent.
The most prominent application of the 2-azaspiro[3.3]heptane scaffold is as a bioisostere for piperidine (B6355638). researchgate.netresearchgate.net This concept has gained considerable traction since it was first proposed, with the motif now appearing in numerous research manuscripts and patents. acs.org The 2-substituted piperidine core is found in many FDA-approved drugs, and the 2-azaspiro[3.3]heptane framework provides a novel spirocyclic alternative. nih.gov Its rigid structure can address limitations of piperidine, such as metabolic instability, particularly oxidation by metabolic enzymes. univ.kiev.ua
For example, replacing the piperidine fragment in the local anesthetic Bupivacaine with a spirocyclic amino acid based on the 2-azaspiro[3.3]heptane core resulted in an analog with enhanced activity and a longer duration of action. univ.kiev.ua The spirocyclic structure is thought to improve metabolic resistance and offers a unique three-dimensional shape that can lead to improved binding with biological targets.
Beyond piperidine, related azaspiro[3.3]heptane derivatives have been investigated as bioisosteres for other common heterocycles. For instance, 2,6-diazaspiro[3.3]heptane is considered a structural surrogate for piperazine (B1678402), and 2-oxa-6-azaspiro[3.3]heptane can serve as a bioisostere for morpholine (B109124). nih.govresearchgate.net These replacements can significantly alter a molecule's properties, often leading to lower lipophilicity and increased basicity. nih.gov
Role as a Privileged Scaffold in Compound Library Generation
A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of compound libraries for drug discovery. nih.gov The 2-azaspiro[3.3]heptane motif has been recognized for its utility in this area. nih.gov Its rigid, three-dimensional structure provides well-defined exit vectors for substituents, allowing for the systematic exploration of the chemical space around the core. researchgate.net
The development of synthetic methods to produce versatile azaspiro[3.3]heptanes with multiple points for diversification has been a key focus. nih.gov These building blocks, which can be readily functionalized, are ideal for incorporation into combinatorial libraries. researchgate.net For example, spirocycle derivatives with two handles for diversification are seen as ideal building blocks to replace piperidine rings in compound libraries. acs.org The use of such scaffolds allows medicinal chemists to generate collections of novel, sp³-rich compounds that "escape from flatland"—the tendency for drug candidates to be overly aromatic and planar—which can lead to improved clinical success rates. univ.kiev.uanih.gov
Design Principles for Modulating Ligand-Target Interactions
The design of a ligand to effectively bind its target relies on optimizing a variety of molecular interactions, including hydrophobic, polar, and electrostatic forces, all of which are governed by specific distance and geometry requirements. nih.govamericanpharmaceuticalreview.com The rigid and uniquely shaped 2-azaspiro[3.3]heptane scaffold offers several advantages for modulating these interactions.
Key design principles include:
Three-Dimensional Vector Space: Unlike the relatively flat piperidine ring, the spirocyclic nature of 2-azaspiro[3.3]heptane provides substituents with well-defined and predictable spatial orientations. researchgate.net This rigidity helps to lock the molecule into a specific conformation, which can reduce the entropic penalty upon binding to a target and improve affinity.
Altered Exit Vectors: The spirocyclic system creates a 90° twist in the orientation of the termini compared to a piperidine or piperazine ring. nih.gov This alters the distance and geometric relationship between functional groups, which can be exploited to access different binding pockets or to optimize interactions with a known target.
Modulation of Basicity: The nitrogen atom in the 2-azaspiro[3.3]heptane ring is a key interaction point, often acting as a hydrogen bond acceptor or participating in salt-bridge formations. Its basicity (pKa) is different from that of piperidine or piperazine due to the altered ring strain and electronic environment, a factor that can be fine-tuned to optimize ligand-target interactions and influence properties like cell permeability. nih.gov
Influence on Drug-Likeness and Physiochemical Parameters (e.g., Lipophilicity, Water Solubility)
The incorporation of a 2-azaspiro[3.3]heptane moiety can have a significant and often beneficial impact on a molecule's physicochemical properties, which are crucial for its "drug-likeness" (i.e., its absorption, distribution, metabolism, and excretion, or ADMET, profile).
A notable effect is the modulation of lipophilicity, a key parameter that influences a drug's permeability, solubility, and metabolic clearance. nih.gov Counterintuitively, replacing a six-membered ring like morpholine or piperazine with an azaspiro[3.3]heptane derivative can lower lipophilicity (logD7.4) despite the net addition of a carbon atom. researchgate.net This is often rationalized by an increase in the molecule's basicity. researchgate.net
However, in the case of N-linked 2-azaspiro[3.3]heptanes (where the nitrogen atom is the point of attachment), the lipophilicity tends to increase, which is consistent with the addition of nonpolar carbon atoms. nih.govresearchgate.net This highlights the importance of the attachment vector when considering this bioisosteric replacement.
The strategic use of this scaffold can also improve water solubility. acs.org The ability to fine-tune these parameters is a major advantage in drug design, allowing chemists to optimize a lead compound's ADMET profile. univ.kiev.ua
| Bioisosteric Replacement | Typical Change in Lipophilicity (ΔlogD7.4) | Rationale/Observation | Reference |
|---|---|---|---|
| Morpholine → 2-Oxa-6-azaspiro[3.3]heptane | -0.2 to -1.2 | Lower lipophilicity and increased basicity. | nih.gov |
| Piperazine → 2,6-Diazaspiro[3.3]heptane | -0.2 to -1.1 | Lower lipophilicity, with magnitudes similar to morpholine replacements. | nih.gov |
| N-linked Piperidine → N-linked 2-Azaspiro[3.3]heptane | +0.2 to +0.5 | Increased lipophilicity, reflecting the addition of carbon without a compensatory polarity increase. | nih.govresearchgate.net |
Strategic Incorporation into Novel Molecular Architectures and Peptidomimetics
The 2-azaspiro[3.3]heptane framework is not only a bioisostere but also a versatile building block for constructing novel and complex molecular architectures. nih.gov Significant research has been dedicated to developing synthetic routes to create functionalized derivatives that can be incorporated into larger molecules. univ.kiev.ua
One area of interest is its use in peptidomimetics. For instance, 2-azaspiro[3.3]heptane-1-carboxylic acid has been reported as a bioisostere of pipecolic acid, an amino acid analog. univ.kiev.ua By substituting natural amino acid residues with these constrained, non-natural analogs, researchers can create peptidomimetics with improved metabolic stability and defined secondary structures. The functionalized derivatives of these spirocyclic amino acids provide diverse handles for incorporation into peptide chains, offering new avenues for drug development. univ.kiev.ua This strategic incorporation allows for the creation of novel three-dimensional shapes that can interact with biological targets in new ways, potentially leading to compounds with enhanced potency and selectivity. researchgate.net
Future Perspectives and Emerging Research Avenues
Development of Novel and More Efficient Synthetic Methodologies
The demand for structurally diverse azaspiro[3.3]heptane derivatives in drug discovery programs necessitates the continuous development of innovative and efficient synthetic routes. Current research aims to move beyond foundational syntheses to create scalable, versatile, and cost-effective methods for producing highly functionalized building blocks.
Key objectives in this area include:
Increasing Molecular Complexity: Researchers are devising "expedient synthetic routes" to produce versatile azaspiro[3.3]heptanes that feature multiple "exit vectors." acs.orgnih.gov This allows for the attachment of various functional groups in specific spatial orientations, which is crucial for optimizing interactions with biological targets. acs.org
Improving Scalability: A significant goal is the development of facile and scalable synthetic approaches that can yield multigram quantities of desired compounds. univ.kiev.ua One established strategy involves a two-to-five-step synthesis starting from commercially available or previously reported C3-substituted azetidines. acs.org
These advancements are critical for supplying medicinal chemists with a diverse toolbox of spirocyclic scaffolds, thereby accelerating the discovery of new and improved pharmaceutical agents. univ.kiev.uaspirochem.com
Exploration of Underexplored Heteroatom-Containing Spiro[3.3]heptane Motifs
While 2-Benzyl-2-azaspiro[3.3]heptane features a purely nitrogen-and-carbon core, a major avenue of emerging research is the incorporation of other heteroatoms (such as oxygen or sulfur) into the spiro[3.3]heptane framework. These novel motifs act as bioisosteres—substitutes for common chemical groups in bioactive molecules—that can fine-tune a drug candidate's properties.
Notable examples of this exploration include:
2-Oxa-6-azaspiro[3.3]heptane: This compound has gained significant traction as a proven, non-classical bioisostere for morpholine (B109124), a ring system frequently found in approved drugs. pharmablock.comsigmaaldrich.com
2,6-Diazaspiro[3.3]heptane: This motif serves as a valuable surrogate for piperazine (B1678402). pharmablock.com Its incorporation into drug candidates has been shown to improve target selectivity and reduce off-target effects. pharmablock.com
1-Oxa-2,6-diazaspiro[3.3]heptane (ODASE): Representing a frontier in this field, ODASE is a novel spirocycle containing three heteroatoms. uniba.it It has been proposed as a potential next-generation bioisostere for piperazine, offering new possibilities for modulating physicochemical properties and expanding intellectual property space. uniba.it
The introduction of additional heteroatoms into the strained spirocyclic system provides a powerful strategy for enhancing drug-like characteristics, such as metabolic stability and target engagement, thereby improving the chances of clinical success. pharmablock.comuniba.it
Advanced Computational Modeling for Predictive Design
Computational chemistry has become an indispensable tool for accelerating the design and synthesis of novel spiro[3.3]heptane derivatives. By simulating molecular properties and reaction outcomes, researchers can prioritize the most promising synthetic targets and avoid resource-intensive trial-and-error experimentation.
Advanced computational approaches are being applied in several key ways:
Predictive Synthesis: Models are being developed to prescreen potential starting materials and predict whether they will react successfully to form the desired spirocyclic products. This approach has been successfully used to guide the synthesis of related four-membered nitrogen-containing rings (azetidines).
Bioisostere Validation: Theoretical studies are employed to validate the potential of new heteroatom-containing spirocycles. For example, computational analysis was used to demonstrate that the novel 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE) could effectively function as a bioisostere for piperazine before its synthesis was optimized. uniba.it
Virtual Library Screening: Software can generate large virtual libraries of compounds based on novel scaffolds. Subsequent analysis can predict their drug-like properties. One study showed that virtual libraries derived from monofluorinated spiro[3.3]heptane building blocks had a high propensity to populate "lead-like" chemical space while maintaining desirable three-dimensionality. researchgate.net
These computational methods allow for a more rational, hypothesis-driven approach to drug discovery, enabling the design of molecules with optimized properties from the outset.
Application in Advanced Chemical Synthesis Techniques (e.g., Flow Chemistry, Organo-nanocatalysis)
To meet the growing demand for spiro[3.3]heptane building blocks, researchers are beginning to adopt advanced synthesis technologies that offer greater control, efficiency, and scalability compared to traditional batch chemistry.
A key emerging technology is flow chemistry , where reagents are continuously pumped through a network of tubes and reactors. This technique has been successfully applied to the synthesis of novel spiro[3.3]heptane derivatives. For example, a "robust and mild flow technology-assisted two-step protocol" was developed for the synthesis of 1-oxa-2,6-diazaspiro[3.3]heptane. uniba.it This approach offers precise control over reaction conditions, improves safety when dealing with reactive intermediates, and facilitates scaling up production. uniba.itarkat-usa.org
Companies specializing in the production of these advanced building blocks now list flow chemistry among their enabling technologies, underscoring its importance in the field. pharmablock.com While the application of organo-nanocatalysis to this specific class of compounds is still a nascent area, its potential is significant. This field combines the benefits of nanomaterials (high surface area, unique reactivity) with organocatalysts to create highly efficient and selective catalytic systems. The development of bespoke organo-nanocatalysts could provide novel, more direct routes to complex spiro[3.3]heptanes that are not achievable with current methods.
The integration of such advanced techniques is crucial for making these valuable and complex chemical building blocks more accessible and affordable for widespread use in drug discovery and development. vulcanchem.com
Q & A
Q. Table 1: Key Synthetic Routes for 2-Azaspiro[3.3]heptane Derivatives
Q. Table 2: Bioisosteric Replacement Efficacy
| Original Core | Spiro[3.3]heptane Analog | Bioactivity (IC) | Solubility (mg/mL) |
|---|---|---|---|
| Benzene | Sonidegib analog | 8 nM vs. 10 nM | 0.5 → 1.2 |
| Piperidine | Vorinostat analog | 15 nM vs. 18 nM | 0.3 → 0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
